N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthamide group, the formation of the cyclopropylpyridine group, and finally, the coupling of these two groups. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring system is planar and aromatic, while the pyridine ring is also aromatic but has a nitrogen atom. The cyclopropyl group is a small, strained ring .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Antibacterial Agents
Research has demonstrated the synthesis and structure-activity relationships of naphthyridine derivatives with antibacterial properties. For instance, fluoronaphthyridines have shown promising in vitro and in vivo antibacterial activities, highlighting the potential of naphthyridine cores in developing new therapeutic agents (Bouzard et al., 1992).
Anticancer and Antitumor Agents
Naphthyridine and naphthamide derivatives have been studied for their antitumor and anticancer properties. For example, certain naphthyridine-3-carboxylic acids showed moderate cytotoxic activity against murine and human tumor cell lines, suggesting their potential as clinically useful antitumor agents (Tomita et al., 2002). Moreover, 1,8-naphthalimide derivatives have been developed as DNA-targeting, anticancer, and cellular imaging agents, some of which have entered clinical trials, highlighting their applications in cancer therapy and diagnosis (Banerjee et al., 2013).
Kinase Inhibitors for Cancer Treatment
Aurora kinase inhibitors based on naphthyridine derivatives have shown excellent inhibitory activities toward Aurora kinases A and B, which are crucial for the treatment of malignant diseases based on pathological cell proliferation (Defaux et al., 2014).
Probes for Imaging and Diagnostics
Naphthamide derivatives have been used in developing probes for imaging, such as the use of 1-naphthol derivatives for the determination of biomarkers in urine, offering potential applications in personalized health monitoring (Qin & Yan, 2018).
Future Directions
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(19-7-3-5-16-4-1-2-6-18(16)19)22-12-14-10-17(13-21-11-14)15-8-9-15/h1-7,10-11,13,15H,8-9,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWSWEFTFIVHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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